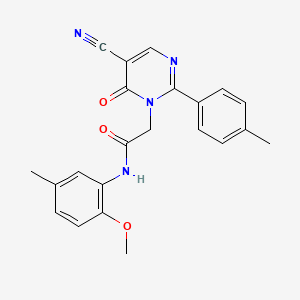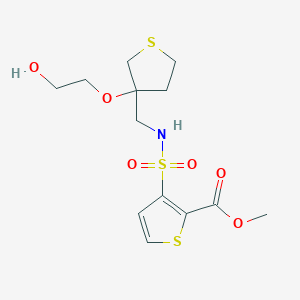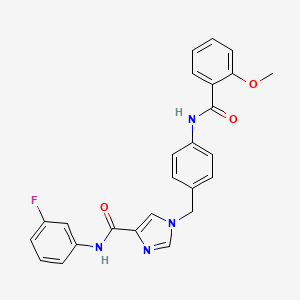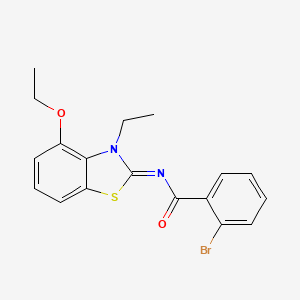
Sodium pyrazine-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
NaPDC can be synthesized through the condensation reaction between pyrazine-2,3-dicarboxylic acid and sodium hydroxide. The reaction is typically carried out under reflux conditions in water or a polar organic solvent. The product is then recrystallized to obtain pure NaPDC.Molecular Structure Analysis
The molecular formula of Sodium pyrazine-2,3-dicarboxylate is C6H2N2Na2O4. The average mass is 166.092 Da and the monoisotopic mass is 166.002548 Da .Chemical Reactions Analysis
NaPDC can act as an efficient catalyst for the epoxidation of olefins and oxidation of alcohols with hydrogen peroxide (H2O2) as the oxidant . In the work of Bouklah et al., an inhibition efficiency of 82% was attainable when diethyl pyrazine-2,3-dicarboxylate was investigated as a corrosion inhibitor for steel in 0.5 M H2SO4 .科学的研究の応用
Electrodialysis in Pharmaceutical Preparation
Sodium pyrazine-2,3-dicarboxylate is used as an intermediate in the preparation of antitubercular drugs. A notable application is the preparation of pyrazine 2,3-dicarboxylic acid (PDA) through the oxidation of quinoxaline. Electrodialysis, a relatively new technique in the pharmaceutical and food industries, is employed for the separation of salts, acids, and bases from aqueous solutions and is particularly useful in the purification of organic acids, including PDA (Sridhar & Palaniappan, 1989).
Fluorescent and Antimicrobial Properties
Sodium pyrazine-2,3-dicarboxylate forms complexes with various metals, exhibiting unique properties such as fluorescent emission and antimicrobial activity. The synthesis and structural characterization of these complexes have shown their potential in applications like gas storage and antimicrobial treatment (Günay et al., 2013).
Corrosion Inhibition
Pyrazine derivatives, including sodium pyrazine-2,3-dicarboxylate, have shown effectiveness as corrosion inhibitors for steel, especially in environments like oil fields. Their efficacy in preventing steel corrosion in acidic conditions is substantial, making them valuable in industrial applications (Obot, Umoren, & Ankah, 2019).
X-ray Crystallography and Chemical Analysis
The crystal structure of sodium pyrazine-2,3-dicarboxylate has been extensively studied through X-ray diffraction methods. These studies provide crucial insights into the molecular structure and bonding properties, which are essential for understanding its applications in various fields, including material science and pharmacology (Takusagawa & Shimada, 1973).
Optoelectronic Material Development
Sodium pyrazine-2,3-dicarboxylate is employed in the synthesis of organic optoelectronic materials. Its derivatives, like dipyrrolopyrazine, show promise in the development of organic materials for optoelectronic applications due to their optical and thermal properties (Meti et al., 2017).
作用機序
Pharmacokinetics
, it can be inferred that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of NaPDC can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions in the environment can affect the formation and properties of the coordination complexes. Furthermore, factors such as pH and temperature could potentially influence the compound’s stability and activity .
特性
IUPAC Name |
disodium;pyrazine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4.2Na/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h1-2H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFXGKOGWTEOU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2Na2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2418060.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418062.png)

![2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2418066.png)
![Ethyl 1-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2418067.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2418068.png)


![6-Amino-4-(pentan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![1-(4-bromophenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2418078.png)

